7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with substitutions at positions 3, 5, and 5. Key structural features include:
- Position 3: A 2-methoxyphenyl group, providing electron-donating properties.
- Positions 2 and 5: Methyl groups, enhancing steric bulk and metabolic stability.
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-12-11-18(24-14(3)10-13(2)22-24)25-20(21-12)19(15(4)23-25)16-8-6-7-9-17(16)26-5/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYWCJKUIZFEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine belongs to a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyphenyl derivatives under controlled conditions to yield the desired pyrazolo[1,5-a]pyrimidine structure. The synthetic pathway typically includes the following steps:
- Formation of Pyrazole Ring : The initial step involves the formation of the pyrazole ring through condensation reactions.
- Cyclization : Subsequent cyclization with appropriate electrophiles leads to the construction of the pyrazolo[1,5-a]pyrimidine framework.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, derivatives of 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine have shown minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.187 - 0.50 | Antibacterial |
| 6 (similar derivative) | 0.187 - 0.50 | Antibacterial |
| Control Antibiotics | Varies | Reference Activity |
Antibiofilm Activity
The compound also demonstrates antibiofilm activity. In studies using the crystal violet assay, it was found that certain derivatives effectively inhibited biofilm formation in bacterial cultures. This property is crucial for combating persistent infections caused by biofilm-forming pathogens .
Cytotoxic Effects
Preliminary cytotoxicity studies have indicated that some derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrazolo[1,5-a]pyrimidines:
- Anticancer Activity : A study demonstrated that specific derivatives could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Antiparasitic Effects : Other research has shown that these compounds possess antitrypanosomal and antischistosomal activities, making them candidates for treating parasitic infections .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act as selective inhibitors of key enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Modifications and Electronic Effects
Pyrazolo[1,5-a]pyrimidines exhibit tunable bioactivity based on substituent patterns. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Position 3 : The target compound’s 2-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., CF₃ in or Cl in ), which may reduce metabolic oxidation compared to halogenated analogs.
Kinase Inhibition
- Trifluoromethyl Derivatives: Compounds like 6m () exhibit nanomolar IC₅₀ values against Pim1 kinase due to the CF₃ group’s electronegativity and hydrophobic interactions .
- Arylpiperazine Derivatives : highlights 3,5-diphenyl-7-amine analogs (e.g., 7bq ) with moderate solubility and receptor affinity. The target compound’s methoxyphenyl group could improve water solubility compared to purely hydrophobic aryl groups .
Antitumor Activity
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl group (logP ≈ 2.1) is less lipophilic than 2-chlorophenyl (logP ≈ 2.8) or trifluoromethyl (logP ≈ 2.5) substituents, suggesting improved aqueous solubility .
- Metabolic Stability : Methyl groups at positions 2 and 5 may slow oxidative metabolism compared to unsubstituted analogs (e.g., ), aligning with trends in drug design for prolonged half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
